molecular formula C11H14O3 B8687668 4-(4-Hydroxybutyloxy)benzaldehyde CAS No. 92176-41-5

4-(4-Hydroxybutyloxy)benzaldehyde

Cat. No. B8687668
CAS RN: 92176-41-5
M. Wt: 194.23 g/mol
InChI Key: XJUGAGYUMOBWNT-UHFFFAOYSA-N
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Description

4-(4-Hydroxybutyloxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxybutyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92176-41-5

Product Name

4-(4-Hydroxybutyloxy)benzaldehyde

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-hydroxybutoxy)benzaldehyde

InChI

InChI=1S/C11H14O3/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9,12H,1-2,7-8H2

InChI Key

XJUGAGYUMOBWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L three neck distillation flask, p-hydroxybenzaldehyde (24.4 g, 20 mmol), 4-chlorobutylacetate (36.1 g, 240 mmol), potassium carbonate (33.2 g, 240 mmol) and dimethylformamido (150 ml) were placed and stirred for 3 hours at 120° C. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. The product was dissolved in methanol (100 ml), and potassium hydroxide (22.4 g, 0.4 mmol) dissolved in water (50 ml) was dropwise added to the solution. The mixture was refluxed for 2 hours, and then cooled. Water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. The product was purified through column chromatography to prepare the titled compound (35.3 g, yield: 91%).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
91%

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